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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 4-(tetrahydropyran-4-yloxy)aniline using ¹H and

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of

published experimental spectra for this specific compound, this guide presents a predicted

spectroscopic profile based on established principles and experimental data from analogous

structures. This comparative approach offers a valuable reference for the characterization and

quality control of 4-(tetrahydropyran-4-yloxy)aniline in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for 4-(tetrahydropyran-4-yloxy)aniline are derived from the

analysis of its structural components: a 4-substituted aniline ring and a tetrahydropyran moiety.

The electron-donating nature of the amino group and the ether linkage significantly influences

the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data for 4-(tetrahydropyran-4-yloxy)aniline
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2, H-6 (Aromatic) 6.75 - 6.85 Doublet 8.0 - 9.0

H-3, H-5 (Aromatic) 6.60 - 6.70 Doublet 8.0 - 9.0

NH₂ 3.50 - 4.50 Broad Singlet -

H-4' (THP) 4.20 - 4.40 Multiplet -

H-2', H-6' (THP, axial) 3.50 - 3.65 Multiplet -

H-2', H-6' (THP,

equatorial)
3.85 - 4.00 Multiplet -

H-3', H-5' (THP, axial) 1.60 - 1.75 Multiplet -

H-3', H-5' (THP,

equatorial)
1.95 - 2.10 Multiplet -

Table 2: Predicted ¹³C NMR Data for 4-(tetrahydropyran-4-yloxy)aniline

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (Aromatic) 148.0 - 150.0

C-4 (Aromatic) 140.0 - 142.0

C-2, C-6 (Aromatic) 118.0 - 120.0

C-3, C-5 (Aromatic) 115.0 - 117.0

C-4' (THP) 70.0 - 72.0

C-2', C-6' (THP) 63.0 - 65.0

C-3', C-5' (THP) 32.0 - 34.0
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To provide context for the predicted data, the following tables compare the expected NMR

chemical shifts of 4-(tetrahydropyran-4-yloxy)aniline with experimentally determined values

for structurally related aniline derivatives. This comparison highlights the influence of the 4-

substituent on the electronic environment of the aniline ring.

Table 3: Comparative ¹H NMR Data of 4-Substituted Anilines (Aromatic Protons)

Compound H-2, H-6 (ppm) H-3, H-5 (ppm)

Aniline 7.08 6.67

4-Methoxyaniline 6.73 6.65

4-Phenoxyaniline 6.95 6.85

4-(tetrahydropyran-4-

yloxy)aniline (Predicted)
6.75 - 6.85 6.60 - 6.70

Table 4: Comparative ¹³C NMR Data of 4-Substituted Anilines (Aromatic Carbons)

Compound C-1 (ppm) C-4 (ppm) C-2, C-6 (ppm) C-3, C-5 (ppm)

Aniline 146.7 118.6 129.2 115.1

4-Methoxyaniline 152.9 140.8 114.8 114.3

4-Phenoxyaniline 150.2 148.9 122.5 116.3

4-

(tetrahydropyran-

4-yloxy)aniline

(Predicted)

148.0 - 150.0 140.0 - 142.0 118.0 - 120.0 115.0 - 117.0

The data indicates that the tetrahydropyran-4-yloxy group is expected to have an electron-

donating effect comparable to other alkoxy substituents, leading to an upfield shift of the

aromatic proton and carbon signals relative to unsubstituted aniline.
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A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as

4-(tetrahydropyran-4-yloxy)aniline is provided below.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 10-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 200-220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Processing: Fourier transform, phase correction, and baseline correction.

Visualizations
The following diagrams illustrate the experimental workflow and the structural analysis of 4-
(tetrahydropyran-4-yloxy)aniline.
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Caption: Experimental workflow for NMR analysis.
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Molecular Structure

¹H NMR Signals

¹³C NMR Signals
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-(tetrahydropyran-4-
yloxy)aniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345294#analysis-of-4-tetrahydropyran-4-yloxy-
aniline-via-1h-and-13c-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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